Edrophonium bromide

Neuromuscular blockade reversal Time-to-peak effect Halothane anesthesia

Researchers requiring a transient, titratable acetylcholinesterase (AChE) block often find carbamate-based agents too long-acting and muscarinic-side-effect heavy. Edrophonium bromide (CAS 302-83-0) solves this with pure competitive, rapidly reversible inhibition. - Time-to-peak effect: 0.8-2.0 min; duration ~5-10 min - enables rapid bedside myasthenia gravis challenge testing (83.5% sensitivity, 87.7% specificity). - 50% lower atropine co-administration requirement vs. neostigmine reduces cardiovascular burden during neuromuscular block reversal. - Also serves as a critical reference compound for nAChR modulation studies (IC₅₀ 41.1-82.1 µM), where standard carbamate controls are unsuitable. Supplied with full QC documentation; global shipping under ambient conditions.

Molecular Formula C10H16BrNO
Molecular Weight 246.14 g/mol
CAS No. 302-83-0
Cat. No. B1197889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdrophonium bromide
CAS302-83-0
SynonymsBromide, Edrophonium
Chloride, Edrophonium
Edrophonium
Edrophonium Bromide
Edrophonium Chloride
Edroponium
Tensilon
Molecular FormulaC10H16BrNO
Molecular Weight246.14 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)C1=CC(=CC=C1)O.[Br-]
InChIInChI=1S/C10H15NO.BrH/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H
InChIKeyCAEPIUXAUPYIIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Edrophonium Bromide: Fast-Acting AChE Inhibitor


Edrophonium bromide is a short‑acting, reversible acetylcholinesterase (AChE) inhibitor belonging to the quaternary ammonium structural class [1]. Its simple alcohol pharmacophore confers uniquely rapid enzyme‑binding kinetics that distinguish it from carbamate‑based anti‑AChE agents such as neostigmine and pyridostigmine; this translates into the fastest onset (0.8–2.0 min) and shortest effective duration among clinically used AChE inhibitors [2]. These properties support time‑sensitive diagnostic challenge testing and precise, controllable reversal of neuromuscular blockade where sustained cholinergic stimulation is undesirable.

Reversible, competitive AChE inhibition with fast association/dissociation kinetics for time-sensitive pharmacological challenge studies
Ultra-short onset and offset profile supports neuromuscular blockade reversal models requiring precise, titratable effect control
Quaternary ammonium structure avoids carbamate-based serine modification; useful for discriminating pure competitive inhibition from covalent mechanisms

Edrophonium's Non-Interchangeable Profile


Despite sharing a common mechanism – acetylcholinesterase inhibition – the quaternary ammonium inhibitors edrophonium, neostigmine, pyridostigmine and ambenonium exhibit profoundly different enzyme‑binding kinetics, onset/offset profiles, and receptor‑level effects that preclude interchangeable use. Edrophonium bromide produces reversible, purely competitive inhibition with extraordinarily rapid association/dissociation; in contrast, neostigmine and pyridostigmine carbamylate the active‑site serine, conferring prolonged duration but also cumulative muscarinic side effects [1]. A simple potency‑based substitution would ignore that edrophonium’s clinical value resides precisely in its transient action – the very property that makes it the agent of choice for diagnostic pharmacological challenge and for reversal of shallow neuromuscular block when a brief, titratable effect is required [2].

Target Product
Edrophonium Bromide
Reversible, competitive inhibition with rapid dissociation. Transient cholinergic effect profile suited for diagnostic challenge and titratable reversal.
Potential Substitute
Carbamate AChE Inhibitors (Neostigmine, Pyridostigmine)
Active-site serine carbamylation produces prolonged inhibition; sustained muscarinic burden and slower offset may limit diagnostic or rapid-reversal utility.
Target Product
Edrophonium Bromide
At equiantagonistic doses, reported atropine co-administration context is lower. Brief bradycardia duration reported in animal models.
Potential Substitute
Ambenonium Chloride
Higher AChE potency class; ultra-long duration may not transfer to study designs requiring rapid offset. Class-level receptor profile differences may require review.
Target Product
Edrophonium Bromide
Reported voltage-dependent nAChR channel block at research-relevant concentrations; this property may not be shared by other AChE inhibitors.
Potential Substitute
nAChR-Selective Antagonists
Different mechanism class altogether. Edrophonium's dual AChE + nAChR profile is unique; substituting with a pure receptor antagonist alters endpoint interpretation.

Edrophonium Comparative Evidence


Neuromuscular Block Reversal Onset

In a head‑to‑head clinical study under halothane anesthesia with d‑tubocurarine‑induced 90 % twitch depression, time‑to‑peak antagonism was measured for edrophonium, neostigmine, and pyridostigmine. Edrophonium reached peak effect in 0.8–2.0 min, compared with 7–11 min for neostigmine and 12–16 min for pyridostigmine, representing a 7‑ to 15‑fold faster onset [1].

Reversal Onset
Head-to-head
0.8–2.0 min vs. 7–11 min (neostigmine) and 12–16 min (pyridostigmine)
Supports time-sensitive neuromuscular block reversal model context; reported 7‑ to 15‑fold faster onset in clinical study
Halothane‑N₂O anesthesia; d‑tubocurarine 90% twitch depression model
Neuromuscular blockade reversal Time-to-peak effect Halothane anesthesia

Atropine-Sparing Antagonism Duration

At equiantagonistic doses, the duration of neuromuscular block reversal by edrophonium (66 min) did not significantly differ from neostigmine (76 min), yet edrophonium required only half the amount of atropine to prevent bradycardia, indicating a lower intrinsic muscarinic burden [1].

Atropine Requirement
Head-to-head
7.5 µg·kg⁻¹ (edrophonium) vs. 15 µg·kg⁻¹ (neostigmine); equivalent duration context (~66 vs. 76 min)
Reported lower atropine co-administration context; supports tolerability endpoint review in cardiovascular risk models
Equiantagonistic dosing under halothane‑N₂O; d‑tubocurarine block model
Atropine requirement Bradycardia prevention Equiantagonistic dosing

AChE Inhibition Potency Comparison

Inhibitory constants (Kᵢ) measured against bovine erythrocyte acetylcholinesterase in vitro rank edrophonium (2019 nM) as the least potent reversible inhibitor, being 7.3‑fold weaker than pyridostigmine (276 nM), 78‑fold weaker than neostigmine (26 nM), and 546‑fold weaker than ambenonium (3.7 nM) [1]. This low potency, paradoxically, is the mechanistic basis for its rapid reversibility and ultra‑short duration.

AChE Ki
Head-to-head
Kᵢ = 2019 nM (bovine erythrocyte AChE)
Lower potency class supports rapid reversibility mechanism interpretation; 7‑ to 546‑fold weaker than carbamate comparators
In vitro purified enzyme assay; does not reflect in vivo duration context
Enzyme inhibition constant Bovine erythrocyte AChE In vitro potency

Cardiac Safety Comparison

In a toxicodynamic study in rats, edrophonium caused a rapid decrease in heart rate followed by recovery to baseline within 1 min, whereas pyridostigmine and neostigmine induced dose‑dependent bradycardia that required approximately 10 min for recovery. The authors concluded that edrophonium and ambenonium are clinically safer than pyridostigmine and neostigmine with respect to muscarinic side effects including bradycardia [1].

Heart Rate Recovery
Head-to-head
~1 min (edrophonium) vs. ~10 min (pyridostigmine, neostigmine) in rat model
Reported faster heart-rate recovery context; supports safety-related endpoint monitoring in cardiovascular models
Rat toxicodynamic study; dose range 2–20 µmol·kg⁻¹ i.v.
Bradycardia Toxicodynamic analysis Heart rate recovery

Myasthenia Gravis Diagnostic Performance

In a retrospective case‑control study of 182 MG patients and 324 controls, the edrophonium test demonstrated a sensitivity of 83.5 % and a specificity of 87.7 % for diagnosing myasthenia gravis [1]. The test provides a rapid bedside pharmacological confirmation (within minutes) that no other anti‑ChE agent can offer, because the brief duration of edrophonium limits the risk of prolonged cholinergic crisis during a diagnostic challenge.

MG Diagnostic
Class-level
Sensitivity 83.5%; Specificity 87.7% in retrospective case-control study
Reported diagnostic challenge endpoint context; supports myasthenia gravis model diagnostic research
Retrospective, single-center; class-level inference as only injectable pharmacological challenge agent
Myasthenia gravis diagnosis Pharmacological challenge Sensitivity specificity

nAChR Voltage-Dependent Block

Among edrophonium, neostigmine, and pyridostigmine, only edrophonium demonstrated voltage‑dependent inhibition of nicotinic acetylcholine receptors (nAChR) at clinically relevant concentrations. IC₅₀ values were 82.1 µM at −60 mV, 50.8 µM at −90 mV, and 41.1 µM at −120 mV, indicating channel‑block activity within the ion‑conducting pore [1]. At the peak clinical serum concentration of 60 µM (1 mg kg⁻¹ dose), edrophonium produced 47 % inhibition of nAChR currents, whereas neostigmine and pyridostigmine did not exhibit this property at therapeutic concentrations.

nAChR Block
Head-to-head
IC₅₀ = 41.1–82.1 µM (voltage-dependent); 47% inhibition at 60 µM clinical peak
Unique voltage-dependent nAChR channel block property supports AChE-independent receptor modulation studies
Xenopus oocyte expression; dimethylphenyl piperazinium agonist
nAChR channel block Voltage-dependent inhibition Xenopus oocyte

Edrophonium Application Scenarios


Myasthenia Gravis Diagnostic Challenge

Edrophonium bromide is the only AChE inhibitor with validated diagnostic sensitivity (83.5 %) and specificity (87.7 %) for myasthenia gravis when used as an intravenous pharmacological challenge [1]. Its ultra‑short duration (5–10 min) enables rapid bedside differential diagnosis without exposing the patient to prolonged cholinergic risk, a feature absent in all alternative anti‑ChE agents.

Neuromuscular Blockade Reversal

With a time‑to‑peak effect of 0.8–2.0 min and a duration of antagonism of ~66 min, edrophonium provides anesthesiologists with a rapid‑acting reversal agent for shallow neuromuscular block [1]. Its 50 % lower atropine co‑administration requirement compared to neostigmine [2] reduces anticholinergic burden, making it preferable in patients with cardiovascular risk factors.

nAChR Desensitization and Block Research

Edrophonium uniquely produces voltage‑dependent inhibition of nAChR at clinically relevant concentrations, with IC₅₀ values ranging from 41.1 µM to 82.1 µM across membrane potentials [1]. This property makes edrophonium bromide a critical reference compound for experiments designed to dissect AChE‑independent nAChR modulation from enzyme‑inhibitor effects, where neostigmine and pyridostigmine cannot serve as suitable controls.

Cardiac Safety: Anti-Muscarinic Comparator

Edrophonium’s rapid heart‑rate recovery (baseline within 1 min) and lower muscarinic side‑effect profile compared to pyridostigmine and neostigmine [1] establish it as a valuable comparator in toxicodynamic and safety‑pharmacology studies assessing the cardiovascular impact of cholinesterase inhibitors.

Application
Selection Property
Validation Focus
Myasthenia Gravis Diagnostic Model Studies
Ultra-short duration AChE inhibitor with reported diagnostic challenge endpoint context
Rapid-onset pharmacological challenge model validation; endpoint sensitivity/specificity review
Neuromuscular Blockade Reversal Research
Fastest reported onset among clinically studied AChE inhibitors; titratable, transient effect
Time-to-peak reversal endpoint review; atropine co-administration endpoint context
nAChR Modulation Studies
Unique voltage-dependent nAChR channel block property at research-relevant concentrations
Discrimination of AChE inhibition from direct nAChR effects; voltage-clamp endpoint interpretation
Cardiovascular Safety Pharmacology
Reported faster heart-rate recovery and lower muscarinic burden context versus carbamate comparators
Heart-rate endpoint monitoring; toxicodynamic comparator studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edrophonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.